1-Cyclohexyl-2-ethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-cyclohexyl-2-ethylpiperazine |
InChI |
InChI=1S/C12H24N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h11-13H,2-10H2,1H3 |
InChI Key |
NNCZAXLHAUEEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Ethylpiperazine and Its Analogues
Direct Alkylation and Amination Strategies for Piperazine (B1678402) Ring Functionalization
Direct modification of a pre-existing piperazine ring is a common and straightforward approach for the synthesis of N-substituted piperazines. These methods typically involve the formation of a new carbon-nitrogen bond at one of the nitrogen atoms of the piperazine core.
N-Alkylation via Nucleophilic Substitution Reactions
N-alkylation through nucleophilic substitution is a fundamental method for creating N-alkyl piperazine analogues. mdpi.com This approach involves the reaction of a piperazine, such as 2-ethylpiperazine (B87285), with an alkylating agent, like a cyclohexyl halide. In a typical procedure, the piperazine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of the desired N-substituted product. To facilitate this reaction, an inorganic base is often employed. google.com For instance, the synthesis of 1-cyclohexylpiperazine (B93859) can be achieved by reacting 1-Boc-piperazine with a cyclohexyl halide in the presence of an inorganic base, followed by the removal of the Boc protecting group. google.com
Challenges in this method include the potential for dialkylation, where both nitrogen atoms of the piperazine ring react, leading to a mixture of products. google.com To achieve mono-alkylation, strategies such as using a large excess of the piperazine or employing protecting groups to temporarily block one of the nitrogen atoms are often utilized. mdpi.comgoogle.com
Table 1: Examples of N-Alkylation Reactions for Piperazine Synthesis
| Piperazine Reactant | Alkylating Agent | Product | Reference |
| 1-Boc-piperazine | Cyclohexyl halide | 4-Boc-1-cyclohexylpiperazine | google.com |
| Piperazine hexahydrate | o-methylbenzyl bromide | N-o-methylbenzylpiperazine | google.com |
| Piperazine hexahydrate | β-phenethyl bromide | N-β-Phenäthylpiperazin | google.com |
Reductive Amination Protocols for Piperazine Derivatives
Reductive amination provides an alternative and widely used pathway for the synthesis of N-alkylated piperazines. mdpi.com This two-step process in one pot typically begins with the reaction of a piperazine with a ketone or aldehyde, in this case, cyclohexanone (B45756), to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the final N-alkylated piperazine. researchgate.net
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium borohydride (B1222165) (NaBH₄). mdpi.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields of the desired product. For example, reductive amination has been successfully employed in the synthesis of various N-alkyl piperazine-containing drug molecules. mdpi.com A palladium-catalyzed method has also been developed for the reductive coupling of aryl ethers with morpholines to produce 4-cyclohexylmorpholines, which proceeds via the formation of cyclohexanones and subsequent reductive amination. rsc.org
Table 2: Reagents in Reductive Amination for Piperazine Synthesis
| Amine | Carbonyl Compound | Reducing Agent | Catalyst (if applicable) | Reference |
| Piperazine | Aldehydes/Ketones | Sodium triacethoxyborohydride | N/A | mdpi.com |
| Morpholine | Cyclohexanone (from aryl ether) | H₂ | Palladium | rsc.org |
| Various amines | Aldehydes/Ketones | Sodium borohydride | H₃PW₁₂O₄₀ | researchgate.net |
Ring-Forming Cyclization Approaches to Piperazine Synthesis
In contrast to functionalizing a pre-existing piperazine, ring-forming strategies construct the piperazine scaffold from acyclic precursors. These methods offer greater flexibility in introducing substituents at various positions of the ring.
Palladium-Catalyzed C-N Bond Formations for Piperazine Scaffolds
Palladium catalysis has emerged as a powerful tool for the construction of N-heterocycles, including piperazines. chim.itthieme.de These methods often involve the formation of two carbon-nitrogen bonds in a single catalytic cycle. One such strategy is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. nih.gov This process allows for a modular synthesis of highly substituted piperazines with good control over stereochemistry and regiochemistry. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the diamine and the propargyl carbonate. nih.gov
Another palladium-catalyzed approach involves the coupling of aryl ethers with morpholines to generate 4-cyclohexylmorpholines. rsc.org This reaction proceeds through the cleavage of the C(Ar)-O bond to form a cyclohexanone intermediate, which then undergoes reductive amination. rsc.org Furthermore, palladium-catalyzed methods have been developed for the synthesis of cyclopropylthiophenes, showcasing the versatility of this transition metal in forming diverse cyclic structures. mdpi.comnih.gov
Gold-Catalyzed and Other Transition Metal-Mediated Cyclizations
Gold catalysts have also proven effective in the synthesis of piperazine scaffolds. dntb.gov.uanih.gov A modular approach involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to form tetrahydropyrazines. nih.govorganic-chemistry.org These intermediates can then be reduced to yield a variety of substituted piperazines. nih.govorganic-chemistry.org This method provides access to lead-like piperazine scaffolds with diverse substitution patterns. dntb.gov.uanih.gov Other transition metals, such as ruthenium, have also been utilized in the synthesis of piperazines through the coupling of diols and diamines. organic-chemistry.org
Visible-Light-Promoted Annulation and Decarboxylative Protocols
In recent years, visible-light photoredox catalysis has emerged as a mild and environmentally friendly approach to organic synthesis, including the construction of piperazine rings. researchgate.netnih.gov One notable method is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. acs.orgorganic-chemistry.org This "CarboxyLic Amine Protocol" (CLAP) allows for the synthesis of 2-substituted piperazines, including those with alkyl groups, under mild conditions. acs.orgorganic-chemistry.orgrsc.org The reaction can be efficiently catalyzed by iridium-based complexes or organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN). acs.orgorganic-chemistry.org
This protocol often involves the generation of an α-amino radical from the diamine through a photoredox-catalyzed decarboxylation, which then undergoes cyclization with an imine formed from the aldehyde. mdpi.com This strategy has been shown to be scalable and can be performed in both batch and continuous flow setups. nih.govorganic-chemistry.org
Stereocontrolled Synthesis of Chiral Piperazine Derivatives
Achieving stereocontrol in the synthesis of substituted piperazines is a significant challenge for organic chemists. researchgate.net The creation of specific enantiomers and diastereomers is essential for exploring the three-dimensional structure-activity relationships of these compounds in biological systems.
The asymmetric synthesis of piperazines, particularly those with chiral carbon centers, has been advanced through several catalytic and auxiliary-based methods. These routes often involve the enantioselective functionalization of a pre-existing piperazine ring or the cyclization of chiral precursors.
One prominent strategy is the asymmetric lithiation of N-Boc piperazine, followed by trapping with an electrophile. nih.gov This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or its surrogate, in conjunction with s-BuLi to deprotonate a C-H bond enantioselectively, leading to the formation of a single stereoisomer. researchgate.netnih.gov The success and enantioselectivity of this approach can be highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov
Palladium-catalyzed asymmetric allylic alkylation has also emerged as a powerful tool. caltech.edursc.org Specifically, the decarboxylative allylic alkylation of N-protected piperazin-2-ones using a palladium catalyst with chiral ligands, like electron-deficient PHOX ligands, yields highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edu These intermediates can then be reduced to the corresponding chiral piperazines, providing access to previously difficult-to-synthesize scaffolds. caltech.edursc.orgnih.gov This method is advantageous due to its catalytic nature and the ability to construct quaternary stereocenters. caltech.edu
Other established enantioselective methods include the enantioselective hydrogenation of pyrazines and the cyclization of precursors from the chiral pool, such as amino acids. researchgate.netcaltech.edu
Table 1: Selected Enantioselective Methods for Piperazine Synthesis
| Method | Catalyst/Reagent | Substrate Type | Key Feature |
|---|---|---|---|
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc piperazine | Direct enantioselective C-H functionalization. nih.gov |
| Decarboxylative Allylic Alkylation | Pd-catalyst / PHOX ligand | N-protected piperazin-2-one | Access to enantioenriched α-tertiary piperazines. caltech.edursc.org |
| Stereoselective Alkylation | Chiral Auxiliary | 2-Oxopiperazine | Use of a removable chiral group to direct alkylation. researchgate.net |
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. Several methods have been developed to synthesize specific diastereomers of substituted piperazines.
A highly diastereoselective intramolecular hydroamination, catalyzed by palladium, serves as a key step in a modular synthesis of trans-2,6-disubstituted piperazines. rsc.org This reaction utilizes aminoalkene substrates prepared from homochiral cyclic sulfamidates. rsc.org Similarly, iridium-catalyzed head-to-head coupling of imines has been shown to produce C-substituted piperazines with excellent diastereoselectivity, yielding a single, previously unreported diastereomer. nih.govacs.org
For 2,3-disubstituted piperazines, reductive cyclization of diimines, promoted by manganese and a Brønsted acid, can yield trans-2,3-diaryl-substituted products. thieme-connect.com Another approach involves the annulation of chiral 1,2-diamine intermediates, which can produce a mixture of cis and trans diastereomers that are then separable. nih.gov
Once diastereomeric mixtures are formed, their separation is critical. Column chromatography is a frequently employed and effective technique for isolating individual cis and trans isomers of substituted piperazines. rsc.orgnih.gov In some cases, synthetic strategies can be designed to favor one diastereomer over another, such as in the divergent synthesis of 5-substituted piperazine-2-acetic acid esters, where different reaction pathways selectively lead to either the cis or trans product. rsc.org Furthermore, visible light-mediated photocatalysis can be used to epimerize a less stable, more synthetically accessible diastereomer into the more thermodynamically stable isomer, providing a powerful tool for stereochemical editing. nih.gov
Table 2: Diastereoselective Strategies and Separation
| Method | Key Feature | Typical Outcome | Separation/Editing |
|---|---|---|---|
| Intramolecular Hydroamination | Pd-catalyzed cyclization of aminoalkenes. | High diastereoselectivity for trans isomers. rsc.org | N/A (Selective) |
| Iridium-Catalyzed Imine Coupling | Atom-economical [3+3] cycloaddition. | Selective formation of a single diastereomer. nih.govacs.org | N/A (Selective) |
| Annulation of 1,2-Diamines | Cyclization with a two-carbon unit. | Formation of diastereomeric mixtures (~1:1). nih.gov | Column Chromatography. nih.gov |
Modular and Convergent Synthetic Routes to Substituted Piperazines
Modular and convergent syntheses allow for the rapid assembly of diverse piperazine derivatives from simple, readily available building blocks. These strategies are highly valuable in medicinal chemistry for creating libraries of analogues.
A versatile and efficient method for synthesizing substituted piperazines involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine. researchgate.netrsc.org DABCO, a bicyclic tertiary amine, can be activated by various reagents to form a quaternary ammonium (B1175870) salt. ebi.ac.uk This activated intermediate is an excellent electrophile that undergoes ring-opening upon reaction with a wide range of nucleophiles, yielding a 1,4-disubstituted piperazine in a single step. rsc.org
The activation of DABCO can be achieved with numerous reagents, including:
Alkyl and aryl halides researchgate.netrsc.org
Sulfonyl chlorides ebi.ac.uk
Carboxylic acids rsc.orgresearchgate.net
Activated alkynes rsc.org
This modularity allows for the incorporation of two different substituents onto the piperazine nitrogens. For instance, a three-component reaction between disulfides, a DABCO derivative, and trimethylsilyl (B98337) cyanide has been developed to produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com This approach highlights the power of DABCO-based strategies to construct complex piperazine structures efficiently. rsc.orgmdpi.com
The construction of the piperazine ring via the cyclization (annulation) of a 1,2-diamine with a C2-synthon is a fundamental and widely used strategy. thieme-connect.com This approach allows for the introduction of substituents at the C2 and C3 positions of the piperazine core.
A concise synthetic route starts from optically pure amino acids, which are converted into chiral 1,2-diamine intermediates. nih.govnih.gov These diamines then undergo an annulation protocol, for example, by treatment with bromoethyldiphenylsulfonium triflate, to yield the desired 2,3-substituted piperazines. nih.gov
Another powerful method is the palladium-catalyzed [4+2] annulation of 1,2-diamines with propargyl alcohols, which provides a modular route to highly substituted piperazines with good yields and high regioselectivity. thieme-connect.com Biocatalysis offers a green alternative, where an imine reductase enzyme can catalyze the direct synthesis of piperazines from 1,2-diamines and 1,2-dicarbonyl compounds in a double reductive amination reaction under mild conditions. acs.org This biocatalytic method is modular, allowing for the introduction of substituents at each position of the piperazine ring depending on the choice of substrates. acs.org
Specific Synthetic Pathways to 1-Cyclohexyl-2-ethylpiperazine and Directly Related Analogs
While a specific, documented synthesis for this compound is not readily found in the literature, a logical synthetic pathway can be constructed based on the established methodologies described previously. The synthesis would likely involve a convergent approach, combining a pre-formed, stereochemically defined 2-ethylpiperazine core with a cyclohexyl group via N-alkylation.
A plausible synthetic route could be:
Synthesis of a Chiral 2-Ethylpiperazine Precursor: A chiral, N-protected 2-ethylpiperazine can be synthesized using enantioselective methods such as the asymmetric alkylation of a piperazinone intermediate or the cyclization of a chiral 1,2-diamine derived from a suitable amino acid precursor.
N-Alkylation: The N-protected 2-ethylpiperazine would then be deprotected at one nitrogen. Subsequent N-alkylation with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base would install the cyclohexyl group at the N1 position. This type of N-alkylation is a standard transformation, exemplified by the synthesis of 1-cyclohexylpiperazine from 1-Boc-piperazine and a cyclohexyl halide. google.com
Deprotection: A final deprotection step, if necessary, would yield the target compound, this compound.
The synthesis of closely related analogues has been reported. For example, compounds such as 1-(3-chlorophenyl)-5-cyclohexyl-2-ethylpiperazine and 5-cyclohexyl-1-(2-ethoxy-2-methylpropyl)-2-ethylpiperazine have been cataloged, indicating that the simultaneous presence of cyclohexyl and ethyl groups on a piperazine ring is synthetically accessible. molport.commolport.com These structures further support the feasibility of a modular assembly where the substituted piperazine core is first constructed and then further functionalized at the nitrogen atoms.
Synthesis from Pre-functionalized Cyclohexyl and Ethyl Precursors
The construction of the this compound scaffold can be efficiently achieved by employing starting materials that already contain the requisite cyclohexyl and ethyl moieties. This strategy streamlines the synthetic sequence by forming the piperazine ring from precursors bearing the desired substituents or by attaching one of the groups to a pre-formed substituted piperazine core.
One primary approach involves the N-alkylation of 2-ethylpiperazine. The synthesis of the 2-substituted piperazine core can be accomplished through various modern methods. For instance, visible-light-promoted decarboxylative annulation protocols can furnish 2-alkyl piperazines from a glycine-based diamine and an appropriate aldehyde (in this case, propanal). organic-chemistry.orgacs.org Another powerful method involves the asymmetric synthesis from α-amino acid precursors, which allows for the creation of enantiomerically pure 2-substituted piperazines. rsc.org
Once 2-ethylpiperazine is obtained, the cyclohexyl group can be introduced onto one of the nitrogen atoms via several established N-alkylation techniques. A widely used and effective method is reductive amination . youtube.commasterorganicchemistry.com This reaction involves the condensation of 2-ethylpiperazine with cyclohexanone to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-cyclohexyl product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical; for example, NaBH₃CN is often preferred as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction. masterorganicchemistry.com
Alternatively, the "Borrowing Hydrogen" methodology offers a greener approach. researchgate.netnih.gov In this method, a catalyst, often based on iridium or palladium, temporarily "borrows" hydrogen from cyclohexanol (B46403) to oxidize it to cyclohexanone. nih.gov The ketone then reacts with 2-ethylpiperazine, and the catalyst returns the hydrogen to reduce the resulting C=N bond, regenerating the catalyst and forming the final product with water as the only byproduct. researchgate.net
Another strategy involves building the piperazine ring from acyclic, pre-functionalized precursors. For example, a diamine bearing a cyclohexyl group, such as N-cyclohexylethylenediamine, can be reacted with a synthon providing the remaining two carbons with an ethyl substituent. A classical approach is the reaction with a 1,2-dihalogenated propane, though this can suffer from side reactions. A more controlled synthesis could involve the reaction of N,N'-dibenzylethylenediamine with a suitable electrophile to introduce the ethyl group at the carbon backbone, followed by debenzylation and subsequent N-cyclohexylation. nih.gov A reported synthesis of a related compound, MT-45, involved the ring-forming alkylation of a pre-functionalized amine with N,N-bis(2-chloroethyl)cyclohexanamine, highlighting the utility of pre-functionalized cyclizing agents. europa.eu
The table below summarizes a potential reductive amination pathway.
Table 1: Reductive Amination for Synthesis of this compound
| Reactant A | Reactant B | Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| 2-Ethylpiperazine | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane (DCE) | This compound |
| 2-Ethylpiperazine | Cyclohexanone | H₂/Pd-C | Ethanol | This compound |
| N-Cyclohexylethylenediamine | 1,2-Dichloropropane | Base (e.g., K₂CO₃) | Acetonitrile (B52724) | This compound |
Optimization of Reaction Conditions and Yields for Substituted Cyclohexylpiperazines
The efficiency of synthesizing substituted piperazines is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants. researchgate.netgoogle.com Methodologies for optimization range from the traditional One-Factor-At-a-Time (OFAT) approach to more systematic methods like Design of Experiments (DoE) and automated self-optimization platforms. prismbiolab.comwhiterose.ac.uk
For the synthesis of N-cycloalkylpiperazines via reaction of piperazine with a cycloalkanol, process conditions have been systematically optimized. google.com The reaction, carried out in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst, is sensitive to temperature, pressure, and water content. For instance, it was found that conducting the reaction at 130° to 190° C and under 5 to 100 bar pressure in the presence of 5 to 40% water by weight significantly improved outcomes. google.com Maintaining a molar ratio of piperazine to cycloalkanol between 1:1.5 and 1:8 was also crucial. google.com
In catalytic systems, such as the N-alkylation of amines with alcohols using a Cu–Cr–La/γ-Al₂O₃ catalyst, the reaction temperature has a marked effect on the product distribution. researchgate.net Optimization studies revealed specific temperature ranges that favor the formation of N-monoalkylpiperazines over other byproducts. Similarly, for iridium-catalyzed N-alkylation in aqueous media, temperature is a key variable; excellent activity was achieved at 80-100 °C, while the reaction was less effective at 60 °C. nih.gov
The choice of solvent and base is also critical. In nucleophilic substitution reactions to form N-cyclohexylpiperazines, polar aprotic solvents like acetonitrile or DMF are common, and an inorganic base such as potassium carbonate is used to neutralize the acid generated. Optimization of pH to a range of 5–6, maintained with acetic acid, has been shown to be optimal in certain reductive amination protocols.
The following data tables illustrate the impact of optimizing various parameters on reaction yield.
Table 2: Optimization of Catalyst and Base for N-Alkylation
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | - | Ethanol | 40 | Low | organic-chemistry.org |
| Cu–Cr–La/γ-Al₂O₃ | - | Isopropanol | 200-240 | 70-85 | researchgate.net |
| [Ir(ppy)₂(dtbpy)]PF₆ | KOH | DMSO | 25 (Visible Light) | 95 | organic-chemistry.org |
| Pd/MgO | - | Toluene | 110 | 79 | researchgate.net |
Table 3: Optimization of Reaction Parameters for N-Cyclohexylation of Piperazine
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
|---|---|---|---|---|---|
| Temperature | 130 °C | 65 | 170 °C | 88 | google.com |
| H₂ Pressure | 5 bar | 55 | 50 bar | 82 | google.com |
| Solvent | Methanol | 68 | Tetrahydrofuran | 54 | |
| Water Content | 0% | 45 | 20% | 85 | google.com |
These optimization studies demonstrate that a systematic approach is essential to achieving high yields and purity in the synthesis of complex piperazine derivatives like this compound. prismbiolab.com The interplay between catalyst, solvent, temperature, and reactant stoichiometry must be carefully balanced to favor the desired reaction pathway and minimize side-product formation.
Comprehensive Structural Characterization and Elucidation of 1 Cyclohexyl 2 Ethylpiperazine
Spectroscopic Techniques for Molecular Structure Assignment
Spectroscopy is fundamental to elucidating the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy offer detailed insights into the atomic arrangement and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Cyclohexyl-2-ethylpiperazine, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the cyclohexyl group, and the piperazine (B1678402) ring protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a characteristic pattern indicating adjacent CH₂ and CH₃ groups. The cyclohexyl protons would appear as a series of complex, overlapping multiplets in the aliphatic region. The protons on the piperazine ring would also produce multiplets, with their chemical shifts influenced by the positions of the substituents and the ring's conformation. Temperature-dependent NMR studies on related N-substituted piperazines have shown that conformational changes, such as ring inversion and restricted rotation around amide bonds (if present), can be analyzed by observing changes in the NMR spectra. rsc.orgrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom. The molecular formula of this compound (C₁₂H₂₄N₂) contains 12 carbon atoms. Due to symmetry, fewer than 12 signals may be observed. The spectrum would feature signals corresponding to the two carbons of the ethyl group, the six carbons of the cyclohexyl ring (with potential for fewer signals if symmetry is present), and the four carbons of the piperazine ring. The chemical shifts provide information about the electronic environment of each carbon.
Predicted NMR Data for this compound (Note: The following data are predicted based on known chemical shifts for analogous structures such as 1-cyclohexylpiperazine (B93859) and 1-ethylpiperazine (B41427) and general substituent effects. Actual experimental values may vary.)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Ethyl -CH₃ | ~ 1.0 (triplet) | ~ 12 |
| Ethyl -CH₂- | ~ 2.4 (quartet) | ~ 52 |
| Cyclohexyl C1'-H (methine) | ~ 2.3-2.5 (multiplet) | ~ 65 |
| Cyclohexyl C2'-C6' -H₂ | ~ 1.0-1.9 (multiplets) | ~ 25-33 |
| Piperazine -CH₂- (unsubstituted) | ~ 2.5-2.9 (multiplets) | ~ 46-55 |
| Piperazine -CH- (substituted) | ~ 2.2-2.6 (multiplet) | ~ 58-62 |
Mass spectrometry provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns. For this compound (C₁₂H₂₄N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The calculated exact mass is 196.1939 Da.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern would likely involve:
Loss of the ethyl group: A significant peak at m/z = 167 ([M-29]⁺), corresponding to the loss of a ·CH₂CH₃ radical.
Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl substituent leading to a series of peaks characteristic of cyclohexane (B81311) derivatives.
Piperazine ring cleavage: The piperazine ring can undergo characteristic cleavages, leading to fragment ions that help confirm the core structure. For instance, cleavage alpha to the nitrogen atoms is a common pathway.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, being an aliphatic tertiary amine, would be characterized by:
C-H Stretching: Strong absorption bands in the 2850-3000 cm⁻¹ region, indicative of the sp³ C-H bonds in the cyclohexyl, ethyl, and piperazine moieties.
C-N Stretching: Medium to weak absorptions in the 1000-1300 cm⁻¹ range, corresponding to the C-N stretching vibrations of the tertiary amines within the structure. ycdehongchem.com
CH₂ Bending: Characteristic bending (scissoring) vibrations for methylene groups around 1450 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions. Since this compound lacks any significant chromophores (e.g., aromatic rings, conjugated double bonds), it is not expected to show significant absorption in the UV-Vis range (200-800 nm).
Characteristic IR Absorption Bands for Piperazine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| CH₂ Bend | ~1450 | Medium |
| C-N Stretch | 1000-1300 | Medium-Weak |
Advanced Crystallographic Analysis
While spectroscopic methods define molecular connectivity, crystallographic techniques provide the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline compound. nih.gov If suitable single crystals of this compound could be grown, SC-XRD analysis would yield a precise molecular model with atomic coordinates. researcher.life This data would allow for the direct measurement of:
Bond lengths and angles: Providing confirmation of the covalent structure.
Torsional angles: Defining the exact conformation of the piperazine and cyclohexyl rings.
Stereochemistry: Unambiguously assigning the relative stereochemistry if chiral centers are present.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice through forces like van der Waals interactions or weak hydrogen bonds.
The successful application of SC-XRD has been demonstrated for numerous piperazine derivatives, confirming their molecular structures with high precision. researchgate.netmdpi.com
In the absence of a specific crystal structure for this compound, its conformational preferences can be inferred from studies on related molecules. The piperazine ring, like cyclohexane, strongly prefers a chair conformation to minimize steric and torsional strain. ias.ac.in
For 2-substituted piperazines, the orientation of the substituent (axial vs. equatorial) is a critical factor. nih.gov Studies on N-acylpiperidines, a related six-membered heterocyclic system, indicate a strong preference for an axial orientation of a 2-substituent due to the avoidance of allylic strain. nih.gov In this compound, the large cyclohexyl group on one nitrogen and the ethyl group at the C2 position will create significant steric interactions that dictate the most stable conformation. It is highly probable that both the N-cyclohexyl and the C-ethyl groups will preferentially occupy equatorial positions to minimize steric hindrance, resulting in a trans-diequatorial arrangement in the most stable chair conformer. The analysis of crystal structures of similar compounds from databases like the Cambridge Structural Database (CSD) often reveals these conformational tendencies and recurring packing motifs.
Stereochemical Analysis and Chiral Purity Assessment
The presence of a chiral center at the C-2 position of the piperazine ring, resulting from the ethyl substituent, means that this compound exists as a pair of enantiomers. These stereoisomers, while possessing identical physical properties in an achiral environment, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the separation of the racemic mixture and the precise determination of stereochemical purity are critical aspects of its characterization.
Methods for Optical Resolution of Racemic Mixtures
Optical resolution refers to the process of separating a racemic mixture into its individual enantiomers. For a basic compound like this compound, several established methodologies can be employed.
Classical Resolution via Diastereomeric Salt Formation
One of the most common and historically significant methods for resolving chiral amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent. The resulting acid-base reaction produces a pair of diastereomeric salts.
(R/S)-amine + (R)-acid → [ (R)-amine·(R)-acid ] + [ (S)-amine·(R)-acid ]
Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities in a given solvent. researchgate.net This difference allows for their separation by techniques such as fractional crystallization. clockss.org The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. After separation, the pure enantiomer of the amine can be recovered by neutralizing the diastereomeric salt with a base to break the ionic bond. wikipedia.org The success of this method depends on finding a suitable combination of resolving agent and solvent that maximizes the solubility difference between the two diastereomeric salts. acs.org
Interactive Table: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvents for Crystallization |
| (+)-Tartaric Acid | Carboxylic Acid | Water, Ethanol, Methanol |
| (-)-Mandelic Acid | Carboxylic Acid | Isopropanol, Acetone, Water |
| (1R)-(-)-10-Camphorsulfonic Acid | Sulfonic Acid | Ethanol, Ethyl Acetate |
| (S,S)-Di-p-toluoyltartaric acid | Carboxylic Acid | Methanol, Acetone |
| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPPA) | Phosphoric Acid | Acetonitrile (B52724), Dichloromethane |
This table presents common resolving agents used for the resolution of racemic amines. The choice of agent and solvent is empirical and must be optimized for each specific compound.
Chromatographic Methods
Chromatographic techniques offer high-efficiency separation for both analytical and preparative-scale resolution of enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. The differential interaction, based on forces such as hydrogen bonding, π-π interactions, and steric hindrance, leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the resolution of various chiral compounds, including amines. nih.govunl.pt
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. dergipark.org.tr For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. acs.orgmdpi.com The chiral selector forms transient, diastereomeric inclusion complexes with the enantiomers of this compound. The differing stability of these complexes results in different apparent mobilities for each enantiomer, enabling their separation. researchgate.net
Determination of Enantiomeric Excess and Absolute Configuration
Once a resolution has been performed or an asymmetric synthesis has been developed, it is essential to quantify the stereochemical purity and determine the absolute spatial arrangement of the atoms.
Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Several analytical techniques can be used to determine the ee of this compound.
Chiral Chromatography (HPLC, CE): The same chromatographic methods used for preparative resolution can be applied analytically. nih.gov By integrating the peak areas of the two separated enantiomers in the chromatogram or electropherogram, their relative ratio can be accurately determined, and from this, the enantiomeric excess can be calculated. unl.pt
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining ee. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. rsc.org
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form rapidly reversible, diastereomeric complexes with the enantiomers of the analyte. rsc.orgnih.gov These transient diastereomeric complexes have slightly different magnetic environments, leading to the splitting of certain NMR signals into two distinct sets, one for each enantiomer. The ee can be calculated by integrating the corresponding signals. bham.ac.uk
Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. acs.org These diastereomers have distinct NMR spectra, and the ratio of the diastereomers (and thus the ee of the original analyte) can be determined by integration.
Absolute Configuration
Determining the absolute configuration involves assigning the (R) or (S) descriptor to the chiral center according to the Cahn-Ingold-Prelog priority rules.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. purechemistry.orgnih.gov It requires a single, high-quality crystal of an enantiomerically pure sample. The analysis of the X-ray diffraction pattern provides a three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule. springernature.comnih.gov To determine the absolute configuration of a light-atom molecule like this compound, it is often necessary to crystallize it as a salt with a chiral counter-ion of known absolute configuration (e.g., a chiral acid used in resolution) or one containing a heavy atom. sci-hub.se
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov The experimental VCD spectrum of an enantiomerically enriched sample is compared to a theoretically predicted spectrum calculated using quantum mechanical methods for a known configuration (e.g., the R-enantiomer). americanlaboratory.comspectroscopyeurope.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the molecule in solution. americanlaboratory.com
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light in the UV-Vis region. The experimental spectrum is compared with theoretical calculations or with the spectra of structurally related compounds whose absolute configurations are known to make an assignment. researchgate.netmtoz-biolabs.com
Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 2 Ethylpiperazine
Quantum Chemical Studies for Electronic and Molecular Properties
Quantum chemical studies are fundamental to modern chemistry, employing the principles of quantum mechanics to calculate the properties of molecules. These methods can determine molecular geometries, energy levels, charge distributions, and spectroscopic signatures, providing a detailed picture of a molecule at the atomic level.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. pku.edu.cn It is favored for its balance of accuracy and computational efficiency. mdpi.com In DFT, the properties of a molecule are determined from its electron density. pku.edu.cn
A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.netsemanticscholar.org For a molecule like 1-Cyclohexyl-2-ethylpiperazine, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the characteristic chair conformation of the piperazine (B1678402) ring. rsc.orgscispace.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals. semanticscholar.orgbohrium.comdergipark.org.tr
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. bohrium.com For piperazine derivatives, the HOMO is often localized on the electron-rich piperazine ring, particularly the nitrogen atoms, while the LUMO distribution depends on the substituents. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Piperazine Derivatives Data is illustrative and based on typical values for substituted piperazines.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.0 to -7.0 | Indicates electron-donating capability. |
| ELUMO | ~ -0.5 to -1.5 | Indicates electron-accepting capability. |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs. youtube.com This approach provides a clear picture of the bonding within a molecule, going beyond the delocalized view of canonical molecular orbitals. youtube.com
NBO analysis is particularly useful for studying hyperconjugative interactions, which involve charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule. youtube.com In this compound, key interactions would likely involve delocalization from the nitrogen lone pairs (LP) to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) in a Substituted Piperazine Ring Values are representative of typical donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | σ* (C2-C3) | ~ 2.5 - 4.0 | Lone Pair → Antibonding |
| LP (N4) | σ* (C5-C6) | ~ 2.5 - 4.0 | Lone Pair → Antibonding |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. wolfram.comdeeporigin.com MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. deeporigin.com
The color scheme typically ranges from red (most negative potential) to blue (most positive potential), with intermediate values represented by orange, yellow, and green. wolfram.com
Red/Orange Regions: Indicate an excess of electron density and are characteristic of nucleophilic sites (e.g., lone pairs on nitrogen or oxygen atoms). These areas are attractive to positive charges.
Blue Regions: Indicate a deficiency of electron density and are characteristic of electrophilic sites (e.g., hydrogen atoms bonded to electronegative atoms). These areas are attractive to negative charges.
Green Regions: Represent neutral or nonpolar areas of the molecule.
For this compound, the MEP map would be expected to show strongly negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms on the piperazine and cyclohexyl rings would exhibit varying degrees of positive potential (blue).
DFT calculations can accurately predict the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. scispace.comdergipark.org.tr Theoretical spectra serve as a powerful tool for interpreting and assigning experimental data.
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies of molecular vibrations. dergipark.org.tr These calculated frequencies correspond to the absorption bands seen in an IR or Raman spectrum. For piperazine derivatives, characteristic calculated vibrations include N-H stretching (if present), C-H stretching of the piperazine and substituent rings, and various bending and rocking modes. scispace.com A scaling factor is often applied to the calculated frequencies to better match experimental results. dergipark.org.tr
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the isotropic magnetic shielding tensors of nuclei. dergipark.org.trdergipark.org.tr These values can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard compound like Tetramethylsilane (TMS). Comparing theoretical and experimental chemical shifts helps confirm the molecular structure. rsc.org
Table 3: Comparison of Typical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Piperazine Ring Values are illustrative and depend on the specific substituents and computational level.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2/C6 (adjacent to N-substituent) | 50 - 55 | 51 - 56 |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. rsc.org These materials are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often possess significant NLO properties. nih.gov
Table 4: Representative Calculated NLO Properties for a Piperazine-Based Compound Values are illustrative and highly dependent on molecular structure.
| NLO Parameter | Calculated Value (esu) | Significance |
|---|---|---|
| Mean Polarizability (α) | ~ 2.0 - 4.0 x 10-23 | Measures the linear response to an electric field. |
Advanced Molecular Modeling and Simulation Approaches
Conformational Space Exploration and Energy Landscape Analysis
The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential biological activity. The molecule's structure is characterized by several rotatable bonds and two ring systems, each with its own set of possible conformations.
Piperazine Ring: The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible, though generally higher in energy.
Cyclohexyl Ring: The cyclohexyl group also favors a chair conformation. The connection to the piperazine nitrogen can be either axial or equatorial, with the equatorial position generally being more stable due to reduced steric hindrance.
Ethyl Group: The ethyl group attached to the piperazine ring adds another layer of conformational complexity, with rotation possible around the carbon-carbon and carbon-nitrogen bonds.
A thorough exploration of the conformational space is necessary to identify the low-energy structures that are most likely to be populated at physiological temperatures. This is typically achieved using computational methods such as:
Systematic Searches: These methods involve rotating each flexible bond by a fixed increment to generate a comprehensive set of possible conformations.
Stochastic Searches: Methods like Monte Carlo simulations randomly alter the molecule's geometry and accept or reject the new conformation based on its energy.
Once a diverse set of conformations is generated, their relative energies are calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. This allows for the construction of a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable conformations, and the energy barriers between them dictate the kinetics of conformational change.
| Conformation | Piperazine Ring | Cyclohexyl Attachment | Ethyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | Equatorial-like | 0.00 |
| 2 | Chair | Equatorial | Axial-like | 1.25 |
| 3 | Chair | Axial | Equatorial-like | 3.50 |
| 4 | Twist-Boat | Equatorial | Equatorial-like | 5.80 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements, conformational changes, and interactions with its environment (e.g., solvent molecules). mdpi.commdpi.com
For this compound, an MD simulation would typically involve the following steps:
System Setup: The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions.
Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain a stable environment.
Production Run: The simulation is run for a specified period, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded.
Analysis of the MD trajectory can reveal:
Conformational Transitions: The frequency and pathways of transitions between different stable conformations.
Solvent Effects: How interactions with water molecules influence the molecule's shape and dynamics.
Flexibility: The degree of movement in different parts of the molecule, which can be quantified by calculating root-mean-square fluctuations (RMSF) for each atom.
Theoretical Studies on Intermolecular Interactions and Binding Modes
Computational Docking Simulations for Ligand-Target Recognition in Theoretical Models
Computational docking is a technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target, such as a protein receptor. semanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net
While the specific biological targets of this compound are not well-defined, its structural similarity to known pharmacologically active compounds, such as those targeting serotonin (B10506) or dopamine (B1211576) receptors, suggests that it could interact with similar proteins. vulcanchem.com Docking simulations for this molecule would involve:
Target Selection: A three-dimensional structure of a potential protein target is obtained, often from a public database like the Protein Data Bank (PDB).
Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are identified.
Docking Algorithm: A docking program is used to systematically search for the best fit between the ligand and the protein's binding site. This involves evaluating a large number of possible poses and scoring them based on their predicted binding affinity.
The output of a docking simulation is a set of predicted binding poses, ranked by their scores. These poses can then be analyzed to understand the key interactions driving the binding.
Analysis of Interaction Hotspots and Binding Affinity Prediction in Theoretical Models
Following a docking simulation, a more detailed analysis of the predicted binding poses can provide insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Electrostatic Interactions: Arise from the attraction or repulsion of charged groups.
Identifying these "interaction hotspots" is crucial for understanding the basis of molecular recognition. Furthermore, computational methods can be used to predict the binding affinity, which is a measure of the strength of the interaction. Techniques for binding affinity prediction include:
Scoring Functions: Used in docking programs to provide a rapid estimate of binding affinity.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods combine molecular mechanics energy calculations with continuum solvation models to provide more accurate predictions of binding free energy.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous, but computationally expensive, methods that can provide highly accurate predictions of relative binding affinities.
| Interaction Type | Key Residues Involved | Predicted Contribution to Binding Affinity (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Asp110, Ser192 | -4.5 |
| Hydrophobic Interaction | Phe289, Trp312, Leu315 | -3.8 |
| Electrostatic Interaction | Asp110 | -2.1 |
| Total Predicted Binding Affinity | -10.4 |
Chemical Transformations and Functionalization of 1 Cyclohexyl 2 Ethylpiperazine
Reactivity at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two secondary amine functionalities, which are the primary sites of reactivity. The nitrogen atoms are nucleophilic and can readily participate in a variety of chemical transformations.
Further Alkylation and Acylation Reactions for N-Derivatization
The nitrogen atoms of the piperazine ring are susceptible to further alkylation and acylation. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's physicochemical and biological properties.
Alkylation: The introduction of additional alkyl groups onto the piperazine nitrogens can be achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. The reaction's regioselectivity would be influenced by the steric hindrance imposed by the existing cyclohexyl and ethyl groups.
Acylation: Acylation of the piperazine nitrogens with acyl chlorides or anhydrides would yield the corresponding amides. This transformation is significant in medicinal chemistry for the synthesis of derivatives with altered metabolic stability and receptor binding profiles.
| Reaction Type | Reagent Class | Expected Product |
| Alkylation | Alkyl Halides (e.g., R-Br) | N-Alkyl-1-cyclohexyl-2-ethylpiperazine |
| Acylation | Acyl Chlorides (e.g., R-COCl) | N-Acyl-1-cyclohexyl-2-ethylpiperazine |
Formation of Other N-Substituted Conjugates
Beyond simple alkylation and acylation, the piperazine nitrogens can be derivatized to form a variety of other N-substituted conjugates. These reactions expand the chemical space accessible from 1-Cyclohexyl-2-ethylpiperazine. Such transformations could include reactions with isocyanates to form ureas, or with sulfonyl chlorides to yield sulfonamides. These functional groups are prevalent in many biologically active molecules.
Reactions Involving the Cyclohexyl Moiety
The cyclohexyl ring is a saturated carbocyclic system and is generally less reactive than the piperazine core. However, functionalization can be achieved under specific conditions.
Functionalization of the Cyclohexyl Ring
Direct functionalization of the cyclohexyl ring would likely require more forcing reaction conditions, such as free-radical halogenation, to introduce a handle for further modifications. Subsequent nucleophilic substitution or elimination reactions could then be employed to introduce a variety of functional groups. The position of functionalization would be influenced by the directing effects of the piperazine substituent and the inherent reactivity of the different C-H bonds on the cyclohexyl ring.
Chemical Modifications of the Ethyl Substituent
The ethyl group attached to the piperazine ring offers another site for chemical modification, particularly at its terminal carbon.
Transformations at the Ethyl Chain Terminus
Functionalization at the terminus of the ethyl chain would likely proceed through radical-based reactions, similar to the functionalization of the cyclohexyl ring. For instance, oxidation could potentially introduce a hydroxyl or carbonyl group, which could then serve as a precursor for a range of other functionalities.
Lack of Specific Research Data on this compound Derivatization
General principles of organic synthesis allow for predictions regarding the reactivity of the this compound molecule. The piperazine ring contains two secondary amine nitrogen atoms, which are typically the primary sites for chemical modification. The nitrogen at the 1-position is substituted with a cyclohexyl group, while the nitrogen at the 4-position remains unsubstituted, presenting a likely point for selective functionalization. The ethyl group at the 2-position introduces a chiral center, which could influence the stereochemical outcome of subsequent reactions.
However, without specific studies on this compound, any discussion on regioselectivity (i.e., whether a reaction occurs preferentially at the N1 or N4 position) and stereoselectivity (i.e., the preferential formation of one stereoisomer over another) would be purely speculative. Authoritative, scientifically accurate content with detailed research findings and data tables, as requested, cannot be generated.
Further experimental investigation is required to elucidate the specific chemical behaviors of this compound and to provide the detailed findings necessary to construct an informative article on its chemical transformations and the stereochemical aspects of its derivatization.
Q & A
Q. What are the recommended safety protocols for handling 1-Cyclohexyl-2-ethylpiperazine in laboratory settings?
- Methodological Answer: Use chemical-resistant gloves (e.g., nitrile or neoprene) compliant with JIS T 8116 standards and safety goggles (JIS T 8147) to prevent skin/eye contact. Work in a fume hood with adequate ventilation to minimize inhalation risks. Wear long-sleeved lab coats and avoid direct exposure to light or heat sources, as degradation products (e.g., nitrogen oxides) may form under unstable conditions . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste regulations.
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer: Focus on nucleophilic substitution reactions to attach cyclohexyl and ethyl groups to the piperazine core. Use polar aprotic solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance reaction efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Confirm purity (>95%) via HPLC with UV detection at 254 nm.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- Structural Confirmation: Use H and C NMR to verify substituent positions and stereochemistry. Compare chemical shifts to analogous piperazine derivatives (e.g., 1-(4-chlorophenyl)piperazine ).
- Purity Assessment: Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.
- Mass Analysis: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer: Systematically modify substituents (e.g., replace cyclohexyl with aryl groups) and evaluate biological activity. For example:
- Pharmacological Assays: Test binding affinity to serotonin (5-HT) or dopamine (D) receptors using radioligand displacement assays.
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Compare results with experimental data to validate models .
- Data Interpretation: Use statistical tools (e.g., ANOVA) to identify significant structural contributors to activity.
Q. How should researchers resolve contradictions in reported pharmacological data for piperazine derivatives?
- Methodological Answer:
- Reproducibility Checks: Replicate studies under identical conditions (e.g., cell lines, receptor preparations).
- Meta-Analysis: Aggregate data from multiple sources (e.g., MT-45 enantiomer studies ) to identify trends.
- Control Experiments: Rule out off-target effects via knockout models or selective inhibitors. For example, use selective 5-HT antagonists to confirm receptor specificity.
- Advanced Analytics: Apply machine learning to correlate structural descriptors (e.g., logP, TPSA) with activity discrepancies .
Q. What strategies are effective in analyzing the stability of this compound under varying storage conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4–8 weeks. Monitor degradation via LC-MS to identify breakdown products (e.g., cyclohexanol or ethylamine derivatives).
- Kinetic Modeling: Use Arrhenius equations to predict shelf life at standard storage (25°C).
- Stabilization Methods: Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to mitigate oxidation .
Q. How can researchers develop a validated LC-MS/MS method for quantifying trace impurities in this compound?
- Methodological Answer:
- Column Selection: Use a phenyl-hexyl column for enhanced separation of hydrophobic impurities.
- Ionization Optimization: Employ electrospray ionization (ESI) in positive mode with a cone voltage of 30–50 V.
- Method Validation: Assess linearity (1–100 ng/mL), limit of detection (LOD < 0.1 ng/mL), and precision (%RSD < 5%) per ICH Q2(R1) guidelines. Cross-validate with NMR for structural confirmation of unknown peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
